3'-Bromo-5'-chloro-2'-(trifluoromethyl)phenacyl chloride
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Overview
Description
3’-Bromo-5’-chloro-2’-(trifluoromethyl)phenacyl chloride: is a chemical compound with the molecular formula C9H4BrCl2F3O and a molecular weight of 335.93 g/mol . It is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenacyl chloride structure. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Bromo-5’-chloro-2’-(trifluoromethyl)phenacyl chloride typically involves the halogenation of a phenacyl chloride precursor. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperature and pressure to ensure selective substitution at the desired positions on the aromatic ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to maintain consistent reaction conditions. The use of catalysts and solvents can optimize the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the halogen atoms (bromine and chlorine) are replaced by other nucleophiles.
Oxidation and Reduction: It can participate in oxidation-reduction reactions, altering the oxidation state of the central carbon atom.
Addition Reactions: The trifluoromethyl group can engage in addition reactions with various electrophiles.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and alkoxides.
Oxidizing Agents: Like potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substituted Phenacyl Derivatives: Resulting from nucleophilic substitution.
Oxidized or Reduced Phenacyl Compounds: Depending on the specific reaction conditions.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Reagent in Organic Reactions: Serves as a reagent in various organic transformations.
Biology and Medicine:
Biochemical Studies: Utilized in the study of enzyme mechanisms and protein interactions.
Pharmaceutical Research: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry:
Material Science: Employed in the development of new materials with specific chemical functionalities.
Chemical Manufacturing: Used in the production of specialty chemicals and advanced intermediates.
Mechanism of Action
The mechanism of action of 3’-Bromo-5’-chloro-2’-(trifluoromethyl)phenacyl chloride involves its interaction with nucleophiles and electrophiles. The presence of electron-withdrawing groups (bromine, chlorine, and trifluoromethyl) makes the phenacyl chloride moiety highly reactive towards nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and create complex molecular structures .
Comparison with Similar Compounds
- 3’-Bromo-2’-chloro-5’-(trifluoromethyl)phenacyl chloride
- 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
- 4-Bromo-2-(trifluoromethyl)phenacyl chloride
Uniqueness: 3’-Bromo-5’-chloro-2’-(trifluoromethyl)phenacyl chloride is unique due to the specific positioning of its substituents, which imparts distinct reactivity and chemical properties. The combination of bromine, chlorine, and trifluoromethyl groups enhances its utility in selective organic transformations and specialized applications in scientific research .
Properties
Molecular Formula |
C9H4BrCl2F3O |
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Molecular Weight |
335.93 g/mol |
IUPAC Name |
1-[3-bromo-5-chloro-2-(trifluoromethyl)phenyl]-2-chloroethanone |
InChI |
InChI=1S/C9H4BrCl2F3O/c10-6-2-4(12)1-5(7(16)3-11)8(6)9(13,14)15/h1-2H,3H2 |
InChI Key |
YUGRQFPYGBJCCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)CCl)C(F)(F)F)Br)Cl |
Origin of Product |
United States |
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